

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,4-Dioxepan-6-one

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Compound of Interest

Compound Name: 1,4-Dioxepan-6-one

CAS No.: 28544-93-6

Cat. No.: B569424

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Executive Summary & Chemical Identity

1,4-Dioxepan-6-one (CAS: 28544-93-6) is a cyclic ether-ketone often utilized as a monomer in the synthesis of biodegradable poly(ether-esters) and as a scaffold in medicinal chemistry.^[1] Its structure combines the lability of a cyclic ketone with the stability of an ether linkage, resulting in a distinct fragmentation signature under Electron Ionization (EI) conditions.

- Formula:
- Molecular Weight: 116.12 g/mol
- Key Structural Motifs: 7-membered ring, symmetrical ethylene bridge, -keto ether functionality.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility and comparable fragmentation data, the following acquisition parameters are recommended. This protocol minimizes thermal degradation prior to ionization, which is critical for thermally sensitive cyclic ethers.

GC-MS Acquisition Parameters

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI)	Standard hard ionization for library matching.
Electron Energy	70 eV	Maximizes fragmentation efficiency and library compatibility.
Source Temp	230 °C	Prevents condensation without inducing pyrolysis.
Transfer Line	250 °C	Ensures efficient transport of the semivolatile analyte.
Scan Range	m/z 25–150	Captures low-mass diagnostic ions (m/z 28, 42) and the molecular ion.[2]

Mechanistic Fragmentation Analysis

The fragmentation of **1,4-dioxepan-6-one** is driven by the release of ring strain and the thermodynamic stability of small neutral molecules (CO,

), The pathway is dominated by

-cleavage relative to the carbonyl group, followed by rapid elimination reactions.

Primary Fragmentation Pathway (The "Dioxane" Route)

The molecular ion (

, m/z 116) is typically low intensity or absent due to the lability of the 7-membered ring.

- Initiation (

- Cleavage): Homolytic fission of the C-C bond adjacent to the carbonyl (C5-C6 or C6-C7) occurs, driven by the formation of a resonance-stabilized acylium ion.

- Decarbonylation (-CO): The acyclic acylium radical intermediate undergoes rapid loss of carbon monoxide (28 Da).

- Formation of Distonic Ion (m/z 88): The remaining fragment is the radical cation of 1,4-dioxane (). This is a critical diagnostic step; the spectrum of **1,4-dioxepan-6-one** strongly resembles 1,4-dioxane below m/z 88.

Secondary Decay (Dioxane Fragmentation)

Once the m/z 88 species is formed, it follows the canonical fragmentation of 1,4-dioxane:

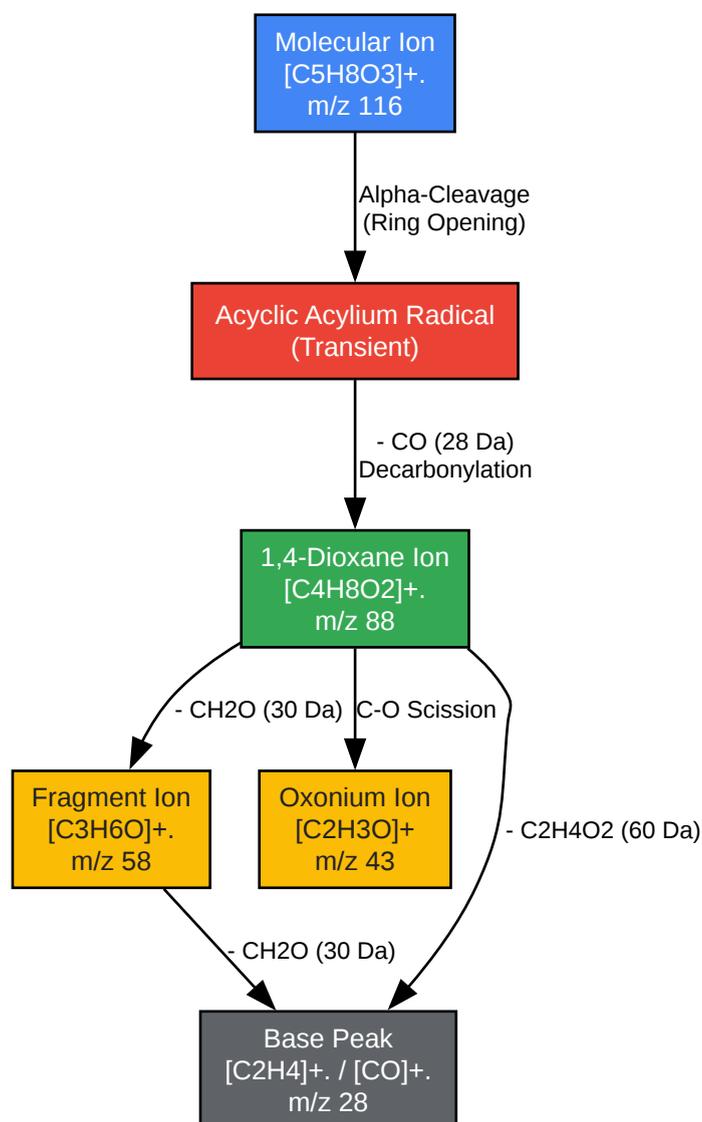
- m/z 88
 m/z 58: Loss of formaldehyde (, 30 Da) via retro-cyclization.
- m/z 58
 m/z 28: Loss of a second formaldehyde molecule or rearrangement to form an ethylene ion ().
- m/z 43: Formation of the acetyl cation () or ethylene oxide cation, typical in ether fragmentation.

Diagnostic Ion Table

m/z (Mass-to-Charge)	Ion Identity	Mechanism of Formation	Relative Abundance (Est.)
116		Molecular Ion (Parent)	< 5% (Weak)
88		Loss of CO (28) from M+	High (Diagnostic)
58		Loss of from m/z 88	Moderate
45		Ethylene oxide protonated	Moderate
42		Ketene fragment	Moderate
28	/	Ethylene / Carbon Monoxide	Base Peak (100%)

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the parent molecule into its constituent diagnostic ions.



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Figure 1: Proposed fragmentation pathway of **1,4-Dioxepan-6-one** under 70 eV Electron Ionization, highlighting the central role of the m/z 88 intermediate.

Differentiation from Isomers

1,4-Dioxepan-6-one must be distinguished from isomeric esters and linear dicarbonyls.

- Vs. Linear Diesters (e.g., Dimethyl malonate): Linear isomers typically show strong alkoxy fragments (e.g., m/z 59

) which are absent in the dioxepan-6-one spectrum.

- Vs. Lactones (e.g.,

-Valerolactone): While lactones also lose CO, they typically exhibit a strong

or

peak. **1,4-Dioxepan-6-one** is unique in its sequential loss of CO followed by formaldehyde units (30 Da steps).

Applications in R&D

Understanding this fragmentation pattern is critical for:

- Polymer Degradation Studies: Monitoring the hydrolysis of poly(**1,4-dioxepan-6-one**) requires tracking the m/z 88 and m/z 116 signals to distinguish monomer release from bulk erosion.
- Metabolite Identification: In biological matrices, the m/z 88 fragment serves as a specific marker for the 1,4-dioxepane ring system, differentiating it from purely aliphatic metabolites.

References

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